molecular formula C20H15Cl2N3O5S B5172024 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide

Cat. No. B5172024
M. Wt: 480.3 g/mol
InChI Key: XJMQBJKJSJRGGL-UHFFFAOYSA-N
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Description

2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide, also known as GW4869, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2002 by Gary Wayman and colleagues at the University of New Mexico. Since then, GW4869 has been found to have a variety of applications in the fields of cell biology, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves its ability to inhibit sphingomyelinase. Sphingomyelinase is an enzyme that hydrolyzes sphingomyelin, a major component of cell membranes. This hydrolysis generates ceramide, a bioactive lipid that can have a variety of effects on cellular processes. By inhibiting sphingomyelinase, 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can alter the levels of ceramide and other sphingolipid metabolites, leading to changes in cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide are diverse and complex. Some of the effects that have been observed include changes in cell proliferation, cell death, and signaling pathways. For example, 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt pathway and the MAPK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is its specificity for sphingomyelinase. This makes it a valuable tool for studying the role of sphingolipids in cellular processes. However, one limitation of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide is its potential for off-target effects. Like any small molecule inhibitor, 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can interact with other proteins and enzymes in addition to sphingomyelinase. This can complicate the interpretation of experimental results and requires careful controls to ensure specificity.

Future Directions

There are many potential future directions for research involving 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide. One area of interest is the role of sphingolipids in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the use of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide as a therapeutic agent for cancer and other diseases. Additionally, there is ongoing research into the development of more specific and potent inhibitors of sphingomyelinase, which could have even greater utility in research and clinical settings.

Synthesis Methods

The synthesis of 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide involves several steps. The starting material is 2,4-dichloro-5-nitrobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methylphenylamine to form the amide intermediate. The amide is then treated with sodium sulfanilate to form the sulfonamide. Finally, the nitro group is reduced to form the amino group, giving the final product.

Scientific Research Applications

2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide has been used in a variety of scientific research applications. One of its main uses is as an inhibitor of sphingomyelinase, an enzyme that plays a key role in the metabolism of sphingolipids. By inhibiting sphingomyelinase, 2,4-dichloro-5-{[(3-methylphenyl)amino]sulfonyl}-N-(2-nitrophenyl)benzamide can alter the levels of various sphingolipid metabolites, which can have a variety of effects on cellular processes.

properties

IUPAC Name

2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15Cl2N3O5S/c1-12-5-4-6-13(9-12)24-31(29,30)19-10-14(15(21)11-16(19)22)20(26)23-17-7-2-3-8-18(17)25(27)28/h2-11,24H,1H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJMQBJKJSJRGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=C(C(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dichloro-5-[(3-methylphenyl)sulfamoyl]-N-(2-nitrophenyl)benzamide

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